molecular formula C10H8INO2 B2742196 methyl 5-iodo-1H-indole-3-carboxylate CAS No. 330195-72-7

methyl 5-iodo-1H-indole-3-carboxylate

Cat. No. B2742196
CAS RN: 330195-72-7
M. Wt: 301.083
InChI Key: WKUSKHAFKQXDPX-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1H-indole-3-carboxylate is an indolyl carboxylic acid . It’s a reactant used in the biosynthesis of inhibitors of protein kinases, in metal-free Friedel-Crafts alkylation, in the preparation of diphenylsulfonium ylides from Martin’s sulfurane, in cross dehydrogenative coupling reactions, in the synthesis of indirubin derivatives, and in the preparation of aminoindolylacetates .


Synthesis Analysis

The synthesis of methyl 5-iodo-1H-indole-3-carboxylate involves the esterification of indole-5-carboxylic acid . A mixture of methyl 1H-indole-3-carboxylate, potassium carbonate, N, N-dimethylformamide (DMF), and dimethyl carbonate was stirred and refluxed at 130 °C for 6.5 h .


Molecular Structure Analysis

The molecular weight of methyl 5-iodo-1H-indole-3-carboxylate is 301.08 . The InChI code is 1S/C10H8INO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 .


Chemical Reactions Analysis

Methyl 5-iodo-1H-indole-3-carboxylate can be used as a reactant in various chemical reactions. For instance, it can be used in the biosynthesis of inhibitors of protein kinases, in metal-free Friedel-Crafts alkylation, in the preparation of diphenylsulfonium ylides from Martin’s sulfurane, in cross dehydrogenative coupling reactions, in the synthesis of indirubin derivatives, and in the preparation of aminoindolylacetates .


Physical And Chemical Properties Analysis

Methyl 5-iodo-1H-indole-3-carboxylate is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Synthesis of Indole Derivatives

Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives has garnered attention for their biological activity against cancer cells, microbes, and various disorders. Both natural and synthetic indoles exhibit essential properties .

Anti-Inflammatory and Analgesic Activities

Among indole derivatives, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated anti-inflammatory and analgesic properties. These compounds exhibit promising ulcerogenic indices compared to standard drugs like indomethacin and celecoxib .

Safety and Hazards

The compound is labeled with the hazard symbol XI, indicating that it is irritating to eyes, respiratory system, and skin . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

methyl 5-iodo-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUSKHAFKQXDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-iodo-1H-indole-3-carboxylate

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